molecular formula C19H16ClNO3 B11302484 9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11302484
M. Wt: 341.8 g/mol
InChI Key: IANBBGLHVYTVKA-UHFFFAOYSA-N
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Description

9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with a chloro-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80-90°C . This method is environmentally benign and efficient, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

9-(3-chloro-4-methylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16ClNO3/c1-11-3-4-13(8-16(11)20)21-9-15-17(23-10-21)6-5-14-12(2)7-18(22)24-19(14)15/h3-8H,9-10H2,1-2H3

InChI Key

IANBBGLHVYTVKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2)Cl

Origin of Product

United States

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